N-(2,4-dimethoxyphenyl)-2-[(3Z)-3-(3-hexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetamide
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Overview
Description
- This compound is a complex organic molecule with a long name, so let’s break it down. The core structure consists of an indole ring (a bicyclic aromatic system) and a thiazolidine ring (a five-membered heterocycle containing sulfur and nitrogen).
- The compound’s systematic name indicates that it contains a 2,4-dimethoxyphenyl group attached to the indole nitrogen and a hexyl group at the thiazolidine carbon.
- It falls into the category of heterocyclic compounds and exhibits interesting biological properties.
Preparation Methods
Synthetic Routes:
Industrial Production:
Chemical Reactions Analysis
Common Reagents and Conditions:
Major Products:
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for potential bioactivity (e.g., antimicrobial, antitumor).
Medicine: May have pharmacological applications.
Industry: Used in the preparation of specialty chemicals.
Mechanism of Action
Targets and Pathways:
Comparison with Similar Compounds
Similar Compounds:
Properties
CAS No. |
617697-24-2 |
---|---|
Molecular Formula |
C27H29N3O5S2 |
Molecular Weight |
539.7 g/mol |
IUPAC Name |
N-(2,4-dimethoxyphenyl)-2-[(3Z)-3-(3-hexyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)-2-oxoindol-1-yl]acetamide |
InChI |
InChI=1S/C27H29N3O5S2/c1-4-5-6-9-14-29-26(33)24(37-27(29)36)23-18-10-7-8-11-20(18)30(25(23)32)16-22(31)28-19-13-12-17(34-2)15-21(19)35-3/h7-8,10-13,15H,4-6,9,14,16H2,1-3H3,(H,28,31)/b24-23- |
InChI Key |
PLBGHTDCWHOTAL-VHXPQNKSSA-N |
Isomeric SMILES |
CCCCCCN1C(=O)/C(=C/2\C3=CC=CC=C3N(C2=O)CC(=O)NC4=C(C=C(C=C4)OC)OC)/SC1=S |
Canonical SMILES |
CCCCCCN1C(=O)C(=C2C3=CC=CC=C3N(C2=O)CC(=O)NC4=C(C=C(C=C4)OC)OC)SC1=S |
Origin of Product |
United States |
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